1-{5,7-Dimethyl-2-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
Description
The compound 1-{5,7-Dimethyl-2-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, characterized by a fused triazole-pyrimidine core. This scaffold is pharmacologically significant due to its versatility in drug discovery, with applications ranging from antiviral agents to herbicides . The compound features a 5,7-dimethyl substitution on the pyrimidine ring, a (2-methylbenzyl)sulfanyl group at position 2, and an ethanone moiety at position 4. These substituents modulate its physicochemical properties, such as lipophilicity and solubility, and influence its biological interactions.
Properties
IUPAC Name |
1-[5,7-dimethyl-2-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-10-7-5-6-8-14(10)9-23-17-19-16-18-11(2)15(13(4)22)12(3)21(16)20-17/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRRALTVBRUTEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN3C(=C(C(=NC3=N2)C)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5,7-Dimethyl-2-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the pyrimidine ring via condensation reactions.
- Functionalization of the triazolopyrimidine core with the 2-methylbenzylsulfanyl group.
- Final acetylation to obtain the ethanone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{5,7-Dimethyl-2-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
1-{5,7-Dimethyl-2-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor of specific enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-{5,7-Dimethyl-2-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations at Position 2
The sulfanyl (S–) group at position 2 is a critical determinant of activity. Key analogs include:
Key Observations :
Modifications at Position 6 (Ethanone Group)
The ethanone moiety at position 6 is conserved in many analogs but varies in adjacent functionalization:
Key Observations :
Core Modifications and Hybrid Scaffolds
Some analogs replace the triazolo[1,5-a]pyrimidine core with related heterocycles:
Biological Activity
1-{5,7-Dimethyl-2-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone is a synthetic compound belonging to the class of triazolopyrimidines. Its unique structure, characterized by a triazolo-pyrimidine core and various substituents, has garnered interest in pharmacological research due to potential biological activities including antimicrobial, antifungal, and anticancer properties.
- Molecular Formula : C18H18N6S3
- Molecular Weight : 414.57 g/mol
- CAS Number : 666211-69-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, leading to various pharmacological effects. The presence of the 2-methylbenzylsulfanyl group is believed to enhance its binding affinity and selectivity towards these targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values for these bacteria were recorded at concentrations as low as 32 µg/mL.
Antifungal Activity
The compound also demonstrates antifungal activity against common pathogens such as:
- Candida albicans
In studies, the MIC against Candida species was found to be around 64 µg/mL, indicating moderate antifungal efficacy.
Anticancer Activity
In vitro cytotoxicity assays have revealed that this compound exhibits significant anticancer properties against various cancer cell lines. Notably:
- HeLa cells (cervical cancer)
- MCF-7 cells (breast cancer)
The half-maximal inhibitory concentration (IC50) values for HeLa and MCF-7 cells were reported at approximately 15 µM and 20 µM respectively. The mechanism appears to involve induction of apoptosis through the activation of caspase pathways.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of the compound on HeLa cells. The results indicated that treatment with this compound led to a significant decrease in cell viability as assessed by MTT assay. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial potential of this compound against multi-drug resistant strains of bacteria. The results demonstrated that the compound inhibited bacterial growth effectively at lower concentrations compared to standard antibiotics.
Summary of Biological Activities
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound?
The compound is synthesized via multi-step protocols involving cyclocondensation reactions. A typical route includes:
- Step 1 : Reaction of 3-amino-5-(2-methylbenzylsulfanyl)-1,2,4-triazole with β-keto esters (e.g., ethyl acetoacetate) and aryl aldehydes under reflux in ethanol .
- Step 2 : Microwave-assisted optimization (e.g., 323 K for 30 minutes) to enhance reaction efficiency and yield .
- Step 3 : Purification via column chromatography (e.g., ethyl acetate/light petroleum gradient) or recrystallization from ethanol .
Key reagents : Carbon disulfide (CS₂) and potassium hydroxide (KOH) are critical for thiolation steps .
Advanced: How can reaction conditions be optimized to address substituent-dependent reactivity?
- Variable optimization : Screen solvents (DMF vs. ethanol), temperature (reflux vs. microwave), and stoichiometric ratios to balance steric effects from the 2-methylbenzylsulfanyl group.
- Catalysis : Use triethylamine as a base to deprotonate intermediates and accelerate cyclization .
- Comparative analysis : Contrast microwave-assisted synthesis (higher yield, shorter time) with traditional thermal methods .
Basic: What analytical methods confirm the compound’s structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C5/C7, sulfanyl at C2) .
- X-ray crystallography : Resolves stereochemistry and planar triazolo-pyrimidine core geometry (e.g., dihedral angles between rings) .
- Mass spectrometry : Validates molecular weight (e.g., m/z = 266.3 for [M+H]⁺) .
Advanced: How to resolve discrepancies in spectral data during structural characterization?
- Reproducibility : Ensure consistent reaction conditions (e.g., anhydrous solvents, inert atmosphere) to avoid byproduct formation .
- Cross-validation : Combine NMR, IR, and X-ray data to confirm functional groups and eliminate ambiguity (e.g., distinguishing thioether vs. sulfoxide peaks) .
- Dynamic NMR : Use variable-temperature studies to assess conformational flexibility of the sulfanyl group .
Basic: What purification strategies are effective for isolating this compound?
- Chromatography : Silica gel column with ethyl acetate/hexane (1:3) eluent removes unreacted precursors .
- Recrystallization : Ethanol or acetone yields high-purity crystals (>95%) suitable for X-ray analysis .
- TLC monitoring : Use EtOAc/light petroleum (1:1) to track reaction progress and identify side products .
Advanced: How does the 2-methylbenzylsulfanyl group influence biological activity?
- Structure-activity relationship (SAR) : The sulfanyl group enhances lipophilicity (logP ~2.8), improving membrane permeability .
- Enzymatic assays : Test inhibition of kinases or proteases via competitive binding assays (IC₅₀ values) .
- Molecular docking : Simulate interactions with target proteins (e.g., ATP-binding pockets) using software like AutoDock Vina .
Basic: What stability considerations apply during storage?
- Light sensitivity : Store in amber vials at -20°C to prevent sulfanyl oxidation to sulfoxide .
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetyl group .
Advanced: How to design analogs to improve pharmacokinetic properties?
- Substituent variation : Replace 2-methylbenzyl with fluorinated or heteroaromatic groups to modulate solubility and metabolic stability .
- Prodrug strategies : Esterify the acetyl group to enhance oral bioavailability .
- In vitro ADME : Assess hepatic microsome stability and CYP450 inhibition .
Basic: What spectroscopic signatures distinguish this compound from analogs?
- IR spectroscopy : C=O stretch at ~1680 cm⁻¹ (acetyl group), C-S stretch at ~650 cm⁻¹ .
- UV-Vis : λmax ~265 nm (π→π* transition in triazolo-pyrimidine core) .
Advanced: How to address synthetic challenges with the triazolo-pyrimidine core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
